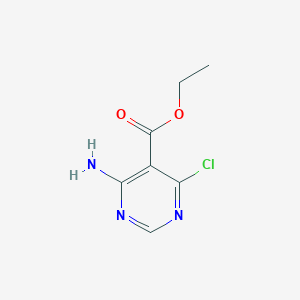
2-(2-Aminoethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-4-methylphenol is an organic compound characterized by its phenolic structure with an aminoethyl group attached to the second carbon and a methyl group on the fourth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methylphenol typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position, resulting in 2-nitro-4-methylphenol.
Reduction: The nitro group in 2-nitro-4-methylphenol is then reduced to an amino group, yielding 2-amino-4-methylphenol.
Amination: Finally, the amino group is alkylated with ethylene oxide to introduce the aminoethyl group, producing this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Aminoethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or amides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic derivatives.
Reduction: Amines, amides, and other reduced derivatives.
Substitution: Substituted phenols, nitrophenols, and halogenated phenols.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-4-methylphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or reagent in biochemical studies, particularly in the study of phenolic compounds and their interactions with biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Aminoethyl)-4-methylphenol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with various biomolecules.
Pathways: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
2-(2-Aminoethyl)phenol
4-Methylphenol
2-Nitro-4-methylphenol
2-Amino-4-methylphenol
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
Clave InChI |
ANYGFEHWKJHBNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





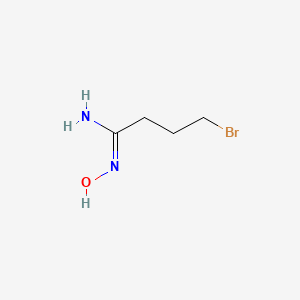
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
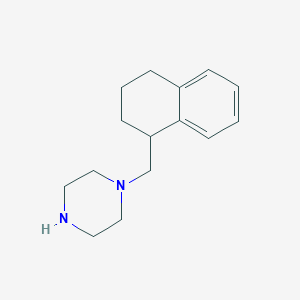
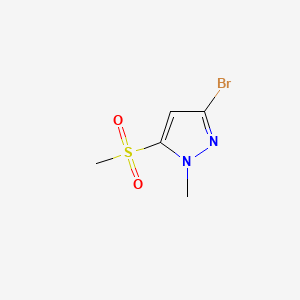

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
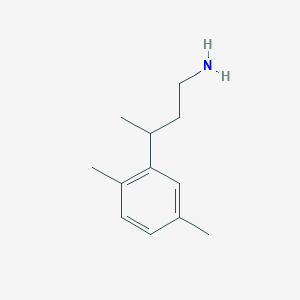
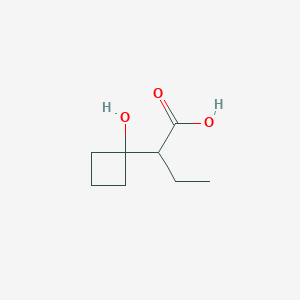
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
